Mcoppb

Descripción general

Descripción

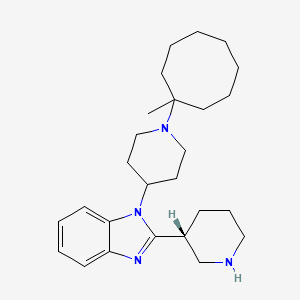

MCOPPB, conocido químicamente como 1-[1-(1-metilciclooctil)-4-piperidinil]-2-[(3R)-3-piperidinil]-1H-benzimidazol, es un agonista potente y selectivo para el receptor de nociceptina. Este compuesto ha sido estudiado por sus posibles efectos ansiolíticos, mostrando promesa en la reducción de la ansiedad sin efectos secundarios significativos en la memoria o las funciones motoras .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de MCOPPB implica varios pasos clave:

Formación del núcleo de benzimidazol: Esto se logra típicamente a través de la condensación de o-fenilendiamina con un ácido carboxílico adecuado o sus derivados.

Adición de las moieties de piperidina: Los anillos de piperidina se introducen mediante reacciones de sustitución nucleofílica.

Adición del grupo ciclooctil: El grupo 1-metilciclooctil se une a través de una serie de reacciones de alquilación.

Métodos de Producción Industrial

La producción industrial de this compound probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de cribado de alto rendimiento para las condiciones de reacción y el desarrollo de procesos de purificación robustos como la cristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

MCOPPB puede sufrir varios tipos de reacciones químicas:

Oxidación: Esto puede ocurrir en el anillo de benzimidazol o en las moieties de piperidina.

Reducción: Principalmente en el anillo de benzimidazol.

Sustitución: Las reacciones de sustitución nucleofílica pueden modificar los anillos de piperidina o el grupo ciclooctil.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Gas hidrógeno con un catalizador de paladio.

Sustitución: Haluros de alquilo para reacciones de sustitución nucleofílica.

Productos Mayores

Los principales productos de estas reacciones dependen de las condiciones específicas, pero generalmente incluyen versiones modificadas del compuesto original con cambios en los grupos funcionales unidos al anillo de benzimidazol o a los anillos de piperidina.

Aplicaciones Científicas De Investigación

MCOPPB (1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole) is a compound with several applications, primarily recognized for its anxiolytic and senolytic properties . It functions as a potent and selective agonist for the nociceptin receptor (NOP), exhibiting a high affinity for it . Research indicates that this compound can eliminate senescent cells and has potential therapeutic applications for conditions associated with the accumulation of these cells .

Anxiolytic Effects of this compound

This compound demonstrates potent anxiolytic effects in animal studies . Unlike some anxiolytic agents, this compound does not inhibit memory or motor function, and it produces only slight sedative side effects at higher doses than those needed for anxiety relief . Studies have shown that this compound at 10 mg/kg (p.o.) does not affect locomotor activity, memory, or contribute to ethanol-induced hypnosis . This suggests that this compound has few adverse effects on the central nervous system, making it a potential therapeutic agent for anxiety treatment .

Senolytic Effects of this compound

This compound has been identified as a senolytic compound, capable of selectively eliminating senescent cells . Senescent cells contribute to age-associated alterations and pathologies, making senolytics a promising therapeutic avenue .

Studies on Senescence Elimination

- In vitro studies this compound was tested on aphidicolin-induced senescent human fibroblasts and identified as a top hit for eliminating senescent cells .

- In vivo studies this compound reduced the senescent cell burden in peripheral tissues of mice but not in the central nervous system . Treated mice also showed changes in locomotion and lipid storage .

Dosage and Administration

- In mice, intraperitoneal application of this compound at 10 mg/kg and 20 mg/kg was well-tolerated .

- A study using reporter mice showed that this compound treatment decreased the luminescence signal associated with senescent cells, confirming its senolytic effect in vivo .

Mechanistic Insights

this compound treatment activates transcriptional networks involved in immune responses to external stressors, implicating Toll-like receptors (TLRs) .

Potential Medicinal Applications

Research indicates that this compound is a potential therapeutic agent for treating pathological conditions involving the accumulation of senescent cells and for anti-aging applications to improve life quality in advanced age and organism longevity .

Contraindications

Further research is needed to fully understand the contraindications of this compound.

Future Research Directions

Mecanismo De Acción

MCOPPB ejerce sus efectos principalmente a través del receptor de nociceptina, un receptor acoplado a proteína G involucrado en la modulación del dolor y la ansiedad. Al unirse a este receptor, this compound activa vías de señalización intracelulares que dan como resultado la reducción de comportamientos relacionados con la ansiedad. El compuesto tiene una actividad mucho más débil en otros receptores opioides, lo que contribuye a sus efectos ansiolíticos selectivos .

Comparación Con Compuestos Similares

Compuestos Similares

Ro 64-6198: Otro agonista del receptor de nociceptina con propiedades ansiolíticas similares.

Nociceptin: El ligando endógeno para el receptor de nociceptina.

SCH 221510: Un agonista sintético del receptor de nociceptina.

Singularidad de MCOPPB

This compound es único debido a su alta selectividad para el receptor de nociceptina y sus efectos secundarios mínimos en la memoria y las funciones motoras. Esto lo convierte en un candidato prometedor para un mayor desarrollo como agente ansiolítico .

Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!

Actividad Biológica

MCOPPB (1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole) is a selective ligand for the nociceptin/orphanin FQ opioid receptor (NOP). Recent research has highlighted its potential biological activities, particularly its anxiolytic and senolytic effects. This article aims to present a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Chemical Name : 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride

- CAS Number : 1108147-88-1

- Molecular Formula : C26H40N4.3HCl

- pKi : 10.07 for the human NOP receptor, indicating high affinity .

This compound acts as a potent agonist at the NOP receptor, which is involved in various physiological processes including pain modulation, anxiety regulation, and immune response. Its mechanism involves the activation of transcriptional networks that respond to external stressors, implicating pathways such as Toll-like receptors (TLRs) .

1. Anxiolytic Effects

This compound has been identified as having significant anxiolytic properties. In animal studies, it demonstrated:

- Dosage : Effective at an oral dose of 10 mg/kg.

- Behavioral Tests : Showed anxiolytic-like effects in the mouse Vogel conflict test without impairing locomotor activity or memory .

- Comparison : Its effects were comparable to those of traditional anxiolytics like diazepam but with fewer side effects .

2. Senolytic Effects

Recent studies have uncovered this compound's ability to act as a senolytic agent:

- In Vitro Studies : It effectively eliminated senescent cells in human fibroblast cultures and reduced senescence cell burden in vivo .

- Animal Models : Over two months, this compound treatment improved physical and cognitive functions in aged mice, suggesting a potential role in delaying age-related disorders .

Table 1: Summary of Biological Activities of this compound

3. Cardiac Function Improvement

In studies involving myocardial infarction models:

- This compound administration resulted in improved ejection fraction and reduced left ventricular wall fibrosis compared to saline controls .

- Body weight gain was observed but was less pronounced in the this compound group compared to controls, indicating a potentially favorable metabolic profile .

Side Effects and Considerations

Despite its promising biological activities, this compound is associated with certain side effects:

Propiedades

IUPAC Name |

1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N4/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYNMPPFEJPBJD-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018254 | |

| Record name | 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028969-49-4 | |

| Record name | 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-(3R)-3-piperidinyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1028969-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mcoppb | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028969494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MCOPPB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NMK0UG3HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.